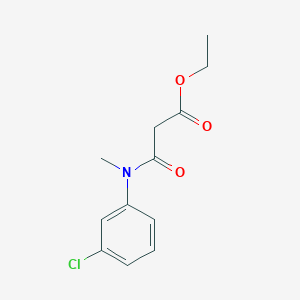
1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a trifluoromethyl group, and a xanthenone core, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one typically involves the introduction of the trifluoromethyl group into the xanthenone core. One common method includes the reaction of 1-hydroxyxanthen-9-one with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-6-(trifluoromethyl)benzotriazole
- 1-Hydroxy-6-(trifluoromethyl)benzene
- 1-Hydroxy-6-(trifluoromethyl)anthracene
Uniqueness: 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one is unique due to its xanthenone core, which imparts distinct chemical and physical properties compared to other similar compounds
Propriétés
Formule moléculaire |
C14H7F3O3 |
|---|---|
Poids moléculaire |
280.20 g/mol |
Nom IUPAC |
1-hydroxy-6-(trifluoromethyl)xanthen-9-one |
InChI |
InChI=1S/C14H7F3O3/c15-14(16,17)7-4-5-8-11(6-7)20-10-3-1-2-9(18)12(10)13(8)19/h1-6,18H |
Clé InChI |
BLHXKDITIIZQCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


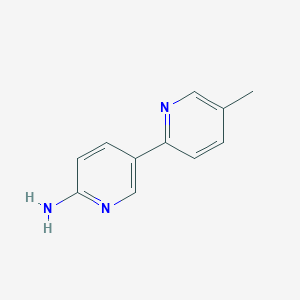

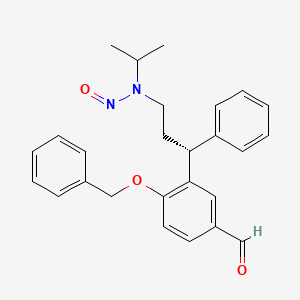
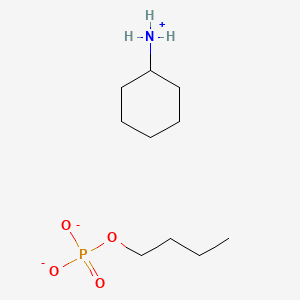
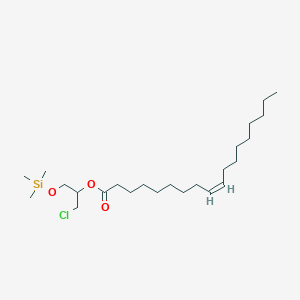
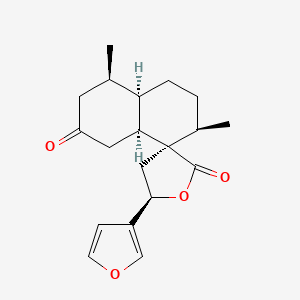

![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
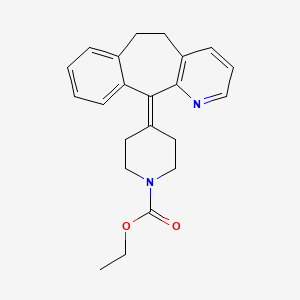
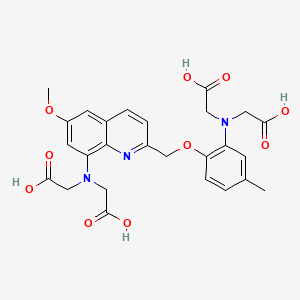
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate](/img/structure/B13849987.png)
